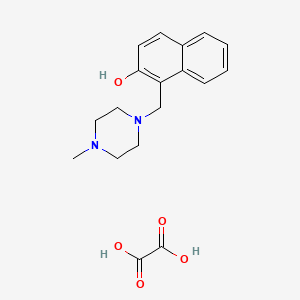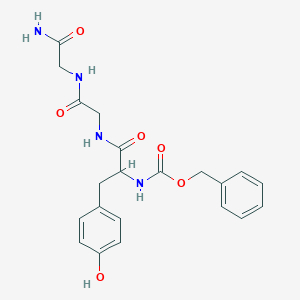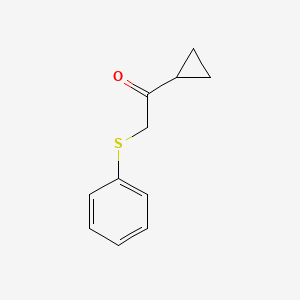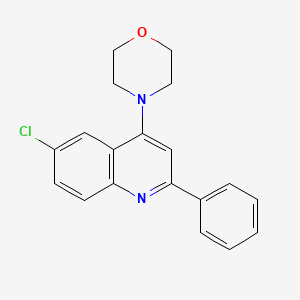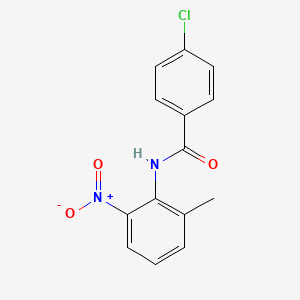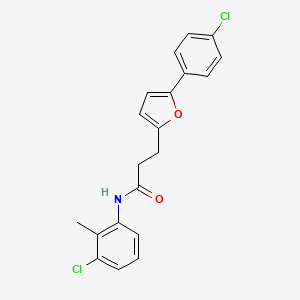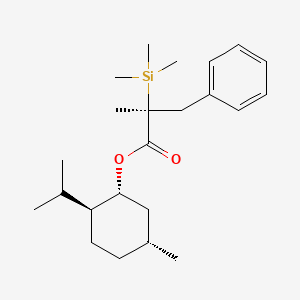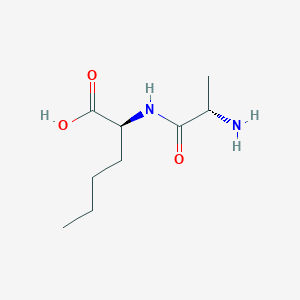![molecular formula C16H11N3O B15075151 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one CAS No. 109722-50-1](/img/structure/B15075151.png)
2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.
Another method involves the use of microwave-assisted synthesis, where the reactants are heated in a microwave oven at specific irradiation power for a short duration . This method offers the advantage of reduced reaction time and improved yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
科学的研究の応用
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antiviral and antimicrobial activities.
2-(4-Aminophenyl)benzimidazole: Studied for its potential as an antitumor agent.
特性
CAS番号 |
109722-50-1 |
|---|---|
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC名 |
2-phenyl-3H-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-9H,10H2 |
InChIキー |
XJEYTOUHAUHFKJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=NC3=CC=CC=C3N2C1=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



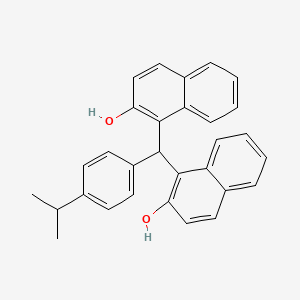
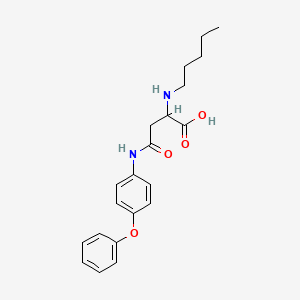
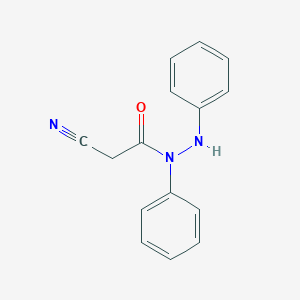
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
